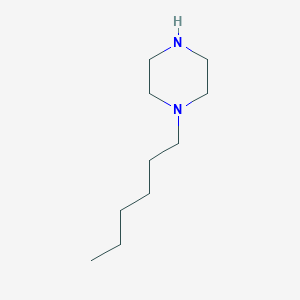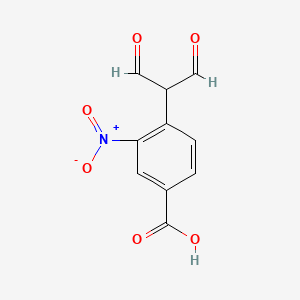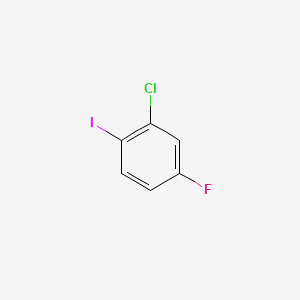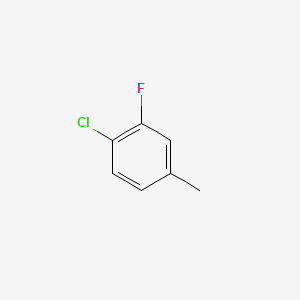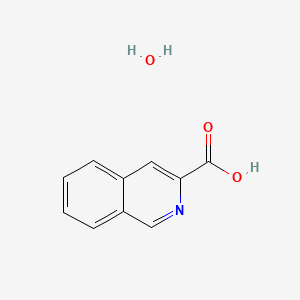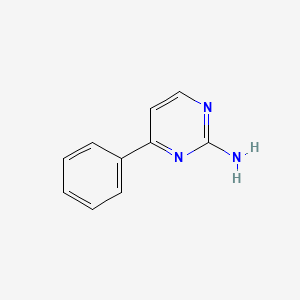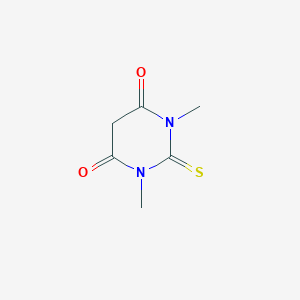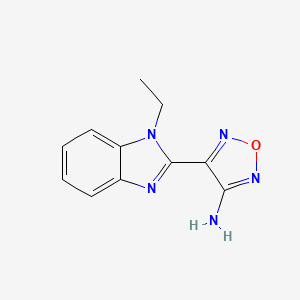
(S)-2-Phenylmorpholine
Übersicht
Beschreibung
(S)-2-Phenylmorpholine (S2PM) is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in water and insoluble in organic solvents. It is a chiral compound, meaning it has two forms (R and S) that are non-superimposable mirror images of each other. It is used as a starting material for the synthesis of other compounds. S2PM has a wide range of applications in research, including as a reagent in organic synthesis, as a catalyst in polymerization, and as a reactant in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Interactions
Synthesis and DNA Binding : A series of N-phenylmorpholine derivatives linked with thiazole or formazan moieties have been synthesized, showing promising antimicrobial and anti-cancer activities. These compounds exhibit intercalation binding mode with SS-DNA, suggesting their potential as therapeutic agents (Farghaly et al., 2020).
Antidepressant Activity : Derivatives of 2-Aryl-3-methyl-5-phenylmorpholine have been synthesized and tested for their antidepressant activities. Initial tests indicate some derivatives may significantly decrease immobility time in mice during forced swimming tests, pointing to potential antidepressant effects (Xiao Xin, 2007).
In Vitro and In Silico Studies : Phenylmorpholine-heterocyclic amides have been synthesized, showing excellent anti-inflammatory and antidiabetic activities. These activities are comparable to standard drugs, highlighting their potential for therapeutic applications (Nithyabalaji et al., 2020).
Chemical Synthesis Applications
- Cycloaddition Reactions : The compound has been used in cycloaddition reactions, showcasing its utility in the synthesis of complex molecular structures. For example, N-Propynoyl and N-Propenoyl (5R)-5-Phenylmorpholin-2-one undergo cycloadditions with aromatic azides, leading to the formation of diastereoisomerically pure aziridines (Chen et al., 2008).
Molecular Interactions and Mechanisms
- Oxidation Mechanisms : Research into the regioselective oxidation of N-phenylmorpholine by ozone has provided insights into the selective attack mechanisms at the molecular level. This study sheds light on the chemical behavior and potential applications of phenylmorpholine derivatives in synthetic chemistry (Suarez-Bertoa et al., 2012).
Eigenschaften
IUPAC Name |
(2S)-2-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGFYDJXZZFJP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313954 | |
| Record name | (2S)-2-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Phenylmorpholine | |
CAS RN |
74572-15-9 | |
| Record name | (2S)-2-Phenylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



